An In-depth Technical Guide to the Laboratory Synthesis of Theophylline Sodium Acetate
An In-depth Technical Guide to the Laboratory Synthesis of Theophylline Sodium Acetate
This guide provides a comprehensive overview and detailed protocols for the laboratory preparation of Theophylline Sodium Acetate, intended for researchers, scientists, and professionals in drug development.
Introduction
Theophylline Sodium Acetate is an equimolar mixture of theophylline sodium and sodium acetate, often containing one molecule of water of hydration.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste.[1] This compound is soluble in water but insoluble in organic solvents like alcohol, chloroform, or ether.[1] Theophylline and its derivatives are primarily utilized as bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their activity as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and histone deacetylase (HDAC) activators.[3][4][5]
Synthesis Principle
The preparation of Theophylline Sodium Acetate is not a direct single-step synthesis of a new molecular entity but rather the formulation of a stable, equimolar salt mixture. The process involves two key stages:
-
Synthesis of Theophylline Sodium: Theophylline, a weakly acidic xanthine derivative, is reacted with a strong base, typically sodium hydroxide, to form the more soluble theophylline sodium salt.
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Formation of the Equimolar Mixture: The synthesized theophylline sodium is then combined with an equimolar amount of sodium acetate to produce Theophylline Sodium Acetate.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of theophylline sodium and the subsequent preparation of theophylline sodium acetate.
3.1. Synthesis of Theophylline Sodium
This protocol is adapted from established procedures for the formation of theophylline salts.[6]
Materials and Reagents:
-
Theophylline (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Ethanol (96%)
-
Diethyl Ether
-
Deionized Water
-
Phosphorus Pentoxide (for desiccation)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
-
Vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve theophylline (0.2 mol) in 120 mL of 50% aqueous ethanol. Heat the mixture to 80°C with stirring until all theophylline is dissolved.
-
Slowly add 50 mL of 4 N sodium hydroxide solution (0.2 mol) to the theophylline solution while maintaining the temperature at 80°C.
-
After the addition is complete, cool the reaction mixture in an ice bath to 0°C to induce the precipitation of theophylline sodium.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with 50 mL of cold 96% ethanol and then with 100 mL of diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the resulting anhydrous theophylline sodium salt in a vacuum desiccator over phosphorus pentoxide to a constant weight.
3.2. Preparation of Theophylline Sodium Acetate
Materials and Reagents:
-
Theophylline Sodium (anhydrous, prepared as above)
-
Sodium Acetate (anhydrous)
-
Deionized Water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Rotary evaporator or lyophilizer (optional, for solid product isolation)
Procedure:
-
Accurately weigh equimolar quantities of the prepared anhydrous theophylline sodium and anhydrous sodium acetate.
-
In a beaker, dissolve both components in a minimal amount of deionized water with stirring until a clear solution is obtained.
-
The resulting aqueous solution is Theophylline Sodium Acetate.
-
For the isolation of a solid product, the water can be removed by evaporation under reduced pressure using a rotary evaporator or by freeze-drying (lyophilization) to yield the final crystalline powder.
Quantitative Data
The table below summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| Theophylline | C₇H₈N₄O₂ | 180.16 |
| Sodium Hydroxide | NaOH | 40.00 |
| Theophylline Sodium | C₇H₇N₄NaO₂ | 202.14 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 |
| Theophylline Sodium Acetate | C₉H₁₀N₄Na₂O₄ | 284.18 |
Characterization
The identity and purity of the synthesized product can be confirmed using standard analytical techniques:
-
Melting Point: Theophylline has a melting range between 270°C and 274°C.[7][8]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups of theophylline and acetate.
-
pH: A saturated solution of Theophylline Sodium Glycinate (a related compound) has a pH between 8.5 and 9.5, and a similar range would be expected for the acetate salt.[8]
-
Chromatography (HPLC): To determine the purity and quantify the amount of theophylline in the final product.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of Theophylline Sodium Acetate.
References
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uspbpep.com [uspbpep.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
